Home > Products > Screening Compounds P136422 > Palytoxin from palythoa
Palytoxin from palythoa - 77734-91-9

Palytoxin from palythoa

Catalog Number: EVT-1170233
CAS Number: 77734-91-9
Molecular Formula: C129H223N3O54
Molecular Weight: 2680.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Palytoxin is a polyol marine coelenterate toxin composed of substituted N-3-hydroxypropyl-trans-3-amidoacrylamides and produced by species of Palythoa and Zoanthus soft corals (collectively called zoantharians), either as a defence mechanism or to assist them in capturing prey. An ionophore that forms cation channels through Na+/K+-ATPase, it is a potent vasoconstrictor useful in evaluation of anti-angina agents. It is considered to be one of the most poisonous non-protein substances known, second only to maitotoxin in terms of toxicity in mice. It has a role as a toxin.
Palytoxin [MI] is a natural product found in Demania cultripes, Lophozozymus pictor, and other organisms with data available.
Source and Classification

Palytoxin is classified as a polyether toxin and is one of the most potent non-proteinaceous toxins known. It is produced by marine organisms, especially zoanthids such as Palythoa spp., which are found in tropical waters. The toxin's molecular weight ranges from approximately 2659 to 2680 Daltons, depending on the specific Palythoa species from which it is extracted . The chemical structure of palytoxin is characterized by a long polyhydroxylated aliphatic backbone with 64 chiral centers and eight double bonds, allowing for significant stereochemical diversity .

Synthesis Analysis

The synthesis of palytoxin has been a challenging endeavor due to its complex structure. The first total synthesis was achieved in 1994, marking a significant milestone in organic chemistry. The synthetic strategies typically involve constructing key building blocks through various organic reactions.

Key Steps in Synthesis:

  1. Building Block Construction: Initial efforts focused on synthesizing segments of the molecule using methods such as organocuprate coupling reactions, which proved effective for certain segments .
  2. Protecting Group Strategy: Various protecting groups are employed to manage functional groups during synthesis, allowing for selective reactions at specific sites on the molecule .
  3. Final Assembly: The complete structure is assembled through a series of coupling reactions, often requiring careful control of stereochemistry to ensure the correct configuration of chiral centers.

A notable method involves the use of palytoxin carboxylic acid as an intermediate, enabling further derivatization into palytoxin amide .

Molecular Structure Analysis

The molecular structure of palytoxin is intricate, featuring:

  • Polyhydroxylated Backbone: This contributes to its hydrophilic properties.
  • Chiral Centers: The presence of 64 chiral centers allows for numerous stereoisomers, complicating both its synthesis and biological activity.
  • Functional Groups: The molecule contains multiple hydroxyl groups and double bonds, which are critical for its biological interactions.

The complexity of palytoxin's structure makes it one of the largest natural products known, with a unique arrangement that influences its mechanism of action .

Chemical Reactions Analysis

Palytoxin undergoes various chemical reactions that are crucial for its biological activity:

  • Ion Channel Interaction: Palytoxin binds to the sodium-potassium ATPase enzyme, disrupting normal ion transport across cell membranes. This blockage transforms the enzyme into a non-specific ion channel, leading to cell depolarization and increased intracellular calcium levels .
  • Decomposition Under Extreme Conditions: While stable under neutral conditions, palytoxin can decompose rapidly in acidic or alkaline environments, losing its toxicity .
Mechanism of Action

The mechanism by which palytoxin exerts its toxic effects involves:

  • Inhibition of Sodium-Potassium ATPase: By binding to this enzyme's extracellular domain, palytoxin inhibits its function, preventing the normal exchange of sodium and potassium ions across the cell membrane. This results in depolarization and an influx of calcium ions into cells.
  • Cellular Consequences: The increase in intracellular calcium disrupts cellular homeostasis and can lead to cell death through various pathways associated with calcium overload .
Physical and Chemical Properties Analysis

Palytoxin exhibits several notable physical and chemical properties:

Applications

Palytoxin's unique properties have led to various scientific applications:

  • Research Tool: Due to its mechanism of action involving ion channels, palytoxin serves as a valuable tool for studying cellular ion transport mechanisms.
  • Ecological Studies: Its presence in marine ecosystems provides insights into food web dynamics and toxicology within marine environments.
  • Pharmacological Research: Understanding palytoxin's interactions at the cellular level may inform drug development targeting ion channels or related pathways.

Properties

CAS Number

77734-91-9

Product Name

Palytoxin from palythoa

IUPAC Name

(E,2S,3R,5R,8R,9S)-10-[(2R,3R,4R,5S,6R)-6-[(1S,2R,3S,4S,5R,11S)-12-[(1R,3S,5S,7R)-5-[(8S)-9-[(2R,3R,4R,5R,6S)-6-[(E,2S,3S,6S,9R,10R)-10-[(2S,4R,5S,6R)-6-[(2R,3R)-4-[(2R,3S,4R,5R,6S)-6-[(2S,3Z,5E,8R,9S,10R,12Z,17S,18R,19R,20R)-21-[(2R,3R,4R,5S,6R)-6-[(Z,3R,4R)-5-[(1S,3R,5R,7R)-7-[2-[(2R,3R,5S)-5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide

Molecular Formula

C129H223N3O54

Molecular Weight

2680.1 g/mol

InChI

InChI=1S/C129H223N3O54/c1-62(29-33-81(143)108(158)103(153)68(7)47-93-111(161)117(167)110(160)91(180-93)36-35-76(138)82(144)51-73-50-74-53-92(178-73)90(177-74)38-37-89-85(147)52-75(61-130)179-89)23-20-28-78(140)105(155)77(139)26-18-13-16-25-70(135)48-94-112(162)118(168)113(163)97(181-94)55-84(146)83(145)54-95-107(157)87(149)57-96(182-95)106(156)80(142)34-32-69(134)31-30-65(4)88(150)60-129(176)125(174)123(173)115(165)99(184-129)49-71(136)24-15-10-9-11-19-40-128-59-64(3)58-127(8,186-128)100(185-128)44-63(2)22-14-12-17-27-79(141)109(159)116(166)120(170)122(172)124-121(171)119(169)114(164)98(183-124)56-86(148)102(152)66(5)45-72(137)46-67(6)104(154)126(175)132-42-39-101(151)131-41-21-43-133/h13,16,18,20,23,25,30-31,35-36,39,42,45,63-65,67-100,102-125,133-150,152-174,176H,1,9-12,14-15,17,19,21-22,24,26-29,32-34,37-38,40-41,43-44,46-61,130H2,2-8H3,(H,131,151)(H,132,175)/b18-13+,23-20-,25-16-,31-30+,36-35-,42-39+,66-45+/t63-,64-,65-,67+,68+,69+,70+,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81-,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92-,93+,94-,95+,96-,97+,98+,99+,100+,102+,103+,104-,105-,106+,107-,108+,109-,110+,111-,112-,113+,114-,115-,116-,117-,118+,119+,120+,121-,122-,123+,124-,125+,127+,128-,129-/m0/s1

InChI Key

CWODDUGJZSCNGB-HQNRRURTSA-N

SMILES

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C

Solubility

Water soluble substance

Synonyms

 Palytoxin from Palythoa tuberculosa

Canonical SMILES

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C

Isomeric SMILES

C[C@H]1C[C@@]2([C@H](O[C@](C1)(O2)CCCCCCC[C@@H](C[C@@H]3[C@@H]([C@H]([C@H]([C@@](O3)(C[C@@H]([C@@H](C)/C=C/[C@H](CC[C@H]([C@H]([C@@H]4C[C@H]([C@@H]([C@H](O4)C[C@H]([C@@H](C[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C[C@@H](/C=C\C=C\C[C@H]([C@@H]([C@@H](C/C=C\C(=C)CC[C@@H]([C@H]([C@@H]([C@H](C)C[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)/C=C\[C@H]([C@@H](C[C@@H]7C[C@@H]8C[C@H](O7)[C@H](O8)CC[C@@H]9[C@@H](C[C@H](O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C[C@@H](C)CCCCC[C@H]([C@@H]([C@@H]([C@H]([C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C[C@@H]([C@@H](/C(=C/[C@@H](C[C@@H](C)[C@@H](C(=O)N/C=C/C(=O)NCCCO)O)O)/C)O)O)O)O)O)O)O)O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.